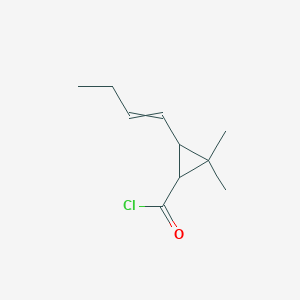
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is an organic compound that features a cyclopropane ring substituted with a butenyl group and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- typically involves the reaction of 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride product. The general reaction scheme is as follows:
3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid+SOCl2→3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid and hydrochloric acid.
Addition Reactions: The butenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the compound.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used.
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Haloalkanes: Formed from addition reactions with halogens.
科学研究应用
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
- 3-(But-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2-(Cyclobut-1-en-1-yl)-1H-indole
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Cyclopropanecarbonyl chloride, 3-(1-butenyl)-2,2-dimethyl- is unique due to its combination of a cyclopropane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity patterns that are not commonly observed in other similar compounds.
属性
CAS 编号 |
84393-66-8 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC 名称 |
3-but-1-enyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-4-5-6-7-8(9(11)12)10(7,2)3/h5-8H,4H2,1-3H3 |
InChI 键 |
JLAQTQPYENJGIU-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC1C(C1(C)C)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzoic acid, 2-[(2-methyl-1H-indol-3-yl)carbonyl]-](/img/structure/B8527018.png)
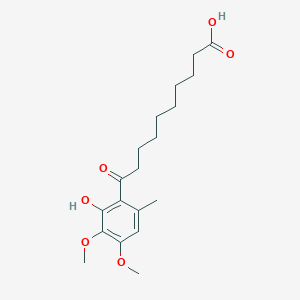
![2-Oxo-3H-oxazolo[4,5-h]quinoline](/img/structure/B8527028.png)
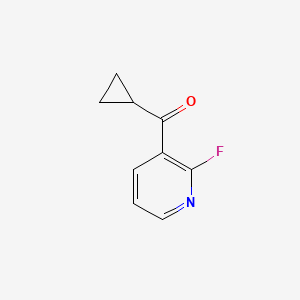
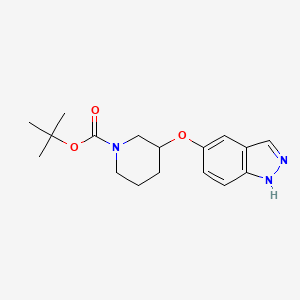
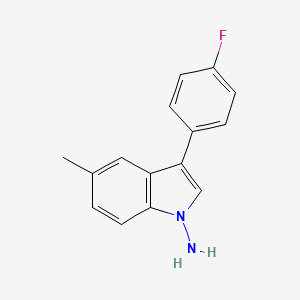
![N-[1-(Diphenylphosphoryl)butyl]urea](/img/structure/B8527058.png)
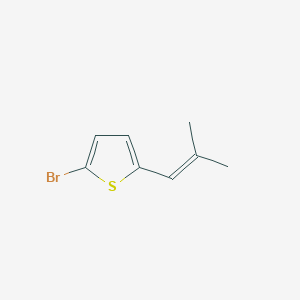
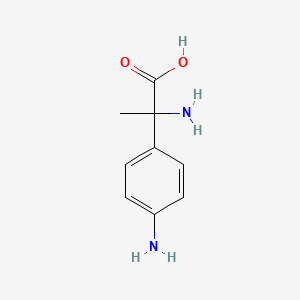
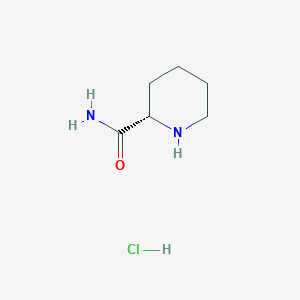
![2,2'-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol]](/img/structure/B8527066.png)
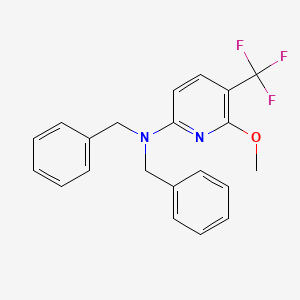
![isopropyl ((S)-7-cyano-4-(((2R,3S)-3-hydroxytetrahydrofuran-2-yl)Methyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbaMate](/img/structure/B8527097.png)
methyl}-3-methoxypyridine](/img/structure/B8527107.png)
